2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that features an oxirane ring (epoxide) attached to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Epoxide Ring-Opening: This reaction can be catalyzed by acids or bases, resulting in the formation of diols or other functionalized products.
Hydrolysis: The compound can be hydrolyzed to form corresponding diols.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Catalysts: Acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Solvents: Dichloromethane, toluene, or water, depending on the reaction.
Major Products
Scientific Research Applications
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of epoxide-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. These reactions can affect biological pathways and molecular targets, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde
- 4-[(1-Oxiran-2-ylmethyl)-1H-indol-3-yl]methylidene-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
2-(Oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of the tetrahydroisoquinoline core and the reactive oxirane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-(oxiran-2-ylmethyl)-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-7-13(8-12-9-14-12)6-5-10(11)3-1/h1-4,12H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDIDGKANKNXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588451 | |
Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140406-65-1 | |
Record name | 2-[(Oxiran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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